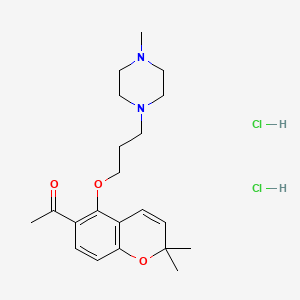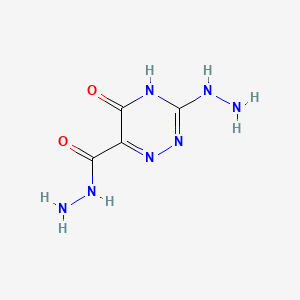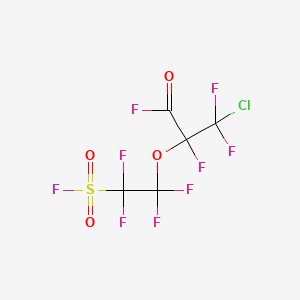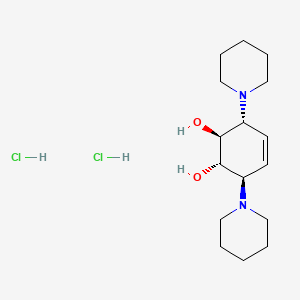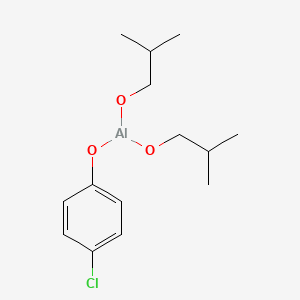
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: is a coordination compound with the molecular formula C14H22AlClO3 and a molecular weight of 300.76 g/mol . This compound features an aluminum center coordinated to a 4-chlorophenolate ligand and two 2-methylpropan-1-olato ligands.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting aluminum chloride with 4-chlorophenol and 2-methylpropan-1-ol in an appropriate solvent, such as dichloromethane, under anhydrous conditions.
Ligand Exchange: Another method involves the ligand exchange reaction where a preformed aluminum complex is treated with 4-chlorophenol and 2-methylpropan-1-ol in a suitable solvent.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced aluminum complexes.
Substitution: Substitution reactions can occur at the chlorophenolate ligand, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: 4-chlorobenzoic acid, 4-chlorobenzaldehyde.
Reduction: Reduced aluminum complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: has several scientific research applications, including:
Chemistry: Used as a catalyst or reagent in organic synthesis and coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its use in drug delivery systems and therapeutic applications.
Industry: Applied in materials science for the development of new materials and coatings.
Mechanism of Action
(4-Chlorophenolato)bis(2-methylpropan-1-olato)aluminum: can be compared with other similar aluminum-based coordination compounds, such as (4-Chlorophenolato)bis(ethanolato)aluminum and (4-Chlorophenolato)bis(acetato)aluminum . The uniqueness of this compound lies in its specific ligands, which influence its reactivity and applications.
Comparison with Similar Compounds
(4-Chlorophenolato)bis(ethanolato)aluminum
(4-Chlorophenolato)bis(acetato)aluminum
Properties
CAS No. |
71411-86-4 |
|---|---|
Molecular Formula |
C14H22AlClO3 |
Molecular Weight |
300.76 g/mol |
IUPAC Name |
(4-chlorophenoxy)-bis(2-methylpropoxy)alumane |
InChI |
InChI=1S/C6H5ClO.2C4H9O.Al/c7-5-1-3-6(8)4-2-5;2*1-4(2)3-5;/h1-4,8H;2*4H,3H2,1-2H3;/q;2*-1;+3/p-1 |
InChI Key |
PJTFMUSOASBQCC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CO[Al](OCC(C)C)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


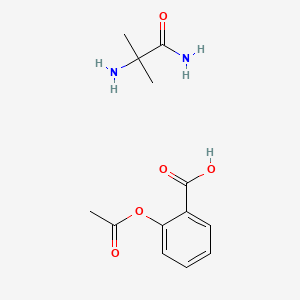

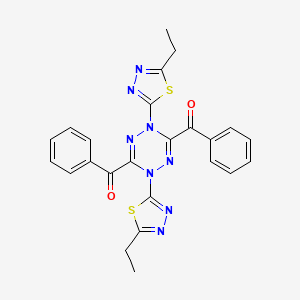
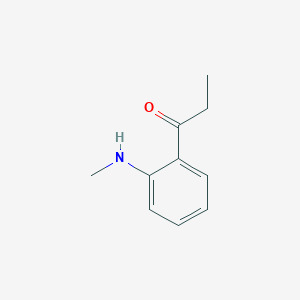
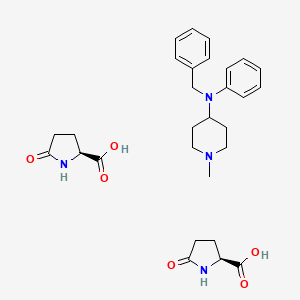
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)

